5-amino-2-hydroxy-1H-benzo[de]isoquinoline-1,3(2H)-dione
Overview
Description
5-amino-2-hydroxy-1H-benzo[de]isoquinoline-1,3(2H)-dione: is a heterocyclic compound that belongs to the isoquinoline family. Isoquinolines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science.
Mechanism of Action
Mode of Action
It is likely that the compound interacts with its targets through the formation of hydrogen bonds, similar to other isoquinoline derivatives .
Result of Action
It has been suggested that isoquinoline derivatives exhibit broad and multifaceted biological activity , which may include anticancer activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-2-hydroxy-1H-benzo[de]isoquinoline-1,3(2H)-dione can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals as starting materials, can be employed to synthesize isoquinoline derivatives by cyclization under acidic conditions .
Industrial Production Methods
Industrial production of isoquinoline derivatives often involves the use of metal catalysts or catalyst-free processes in water. These methods are designed to be efficient and environmentally friendly, providing high yields of the desired compounds .
Chemical Reactions Analysis
Types of Reactions
5-amino-2-hydroxy-1H-benzo[de]isoquinoline-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: The amino and hydroxy groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve reagents like halogens, alkylating agents, and acylating agents.
Major Products Formed
The major products formed from these reactions include quinone derivatives, hydroquinone derivatives, and various substituted isoquinoline compounds.
Scientific Research Applications
5-amino-2-hydroxy-1H-benzo[de]isoquinoline-1,3(2H)-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits biological activities such as antimicrobial, antiviral, and anticancer properties, making it a valuable tool in biological research.
Medicine: Due to its biological activities, it is explored for potential therapeutic applications, including drug development for various diseases.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-1H-benzo[de]isoquinoline-1,3(2H)-dithione
- 2-Butyl-6-hydroxy-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-5-diazonium
Uniqueness
5-amino-2-hydroxy-1H-benzo[de]isoquinoline-1,3(2H)-dione is unique due to the presence of both amino and hydroxy functional groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for diverse chemical modifications and enhances its potential for various applications in research and industry.
Properties
IUPAC Name |
5-amino-2-hydroxybenzo[de]isoquinoline-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O3/c13-7-4-6-2-1-3-8-10(6)9(5-7)12(16)14(17)11(8)15/h1-5,17H,13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAWLDYRYYCCJQA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CC3=C2C(=C1)C(=O)N(C3=O)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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